molecular formula C7H8O B1280935 Methoxy(benzene-d5) CAS No. 50629-14-6

Methoxy(benzene-d5)

Cat. No.: B1280935
CAS No.: 50629-14-6
M. Wt: 113.17 g/mol
InChI Key: RDOXTESZEPMUJZ-VIQYUKPQSA-N
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Description

Methoxy(benzene-d5), also known as deuterated anisole, is an organic compound with the formula C6D5OCH3. It is a colorless liquid with a smell reminiscent of anise seed. This compound is a deuterated form of methoxybenzene (anisole), where the hydrogen atoms on the benzene ring are replaced with deuterium atoms. Deuterium is a stable isotope of hydrogen, making Methoxy(benzene-d5) useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methoxy(benzene-d5) plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many organic substances. The methoxy group in Methoxy(benzene-d5) can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes, leading to the formation of phenolic compounds. These interactions are crucial for understanding the metabolic fate of Methoxy(benzene-d5) and its derivatives .

Cellular Effects

Methoxy(benzene-d5) influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The methoxy group in Methoxy(benzene-d5) acts as an electron-donating group, which can enhance the nucleophilicity of the aromatic ring, making it more reactive in electrophilic aromatic substitution reactions . This reactivity can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. Additionally, Methoxy(benzene-d5) can interact with cell membrane components, potentially altering membrane fluidity and permeability .

Molecular Mechanism

The molecular mechanism of Methoxy(benzene-d5) involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The methoxy group in Methoxy(benzene-d5) is known to participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins. These interactions can lead to conformational changes in proteins, affecting their activity. For instance, Methoxy(benzene-d5) can inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methoxy(benzene-d5) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Over time, the degradation products of Methoxy(benzene-d5) can accumulate, potentially leading to long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to Methoxy(benzene-d5) can result in changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Methoxy(benzene-d5) vary with different dosages in animal models. At low doses, the compound is generally well-tolerated, with minimal toxic or adverse effects. At higher doses, Methoxy(benzene-d5) can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of reactive metabolites formed during the oxidative metabolism of Methoxy(benzene-d5) by cytochrome P450 enzymes . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent.

Metabolic Pathways

Methoxy(benzene-d5) is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. The compound undergoes O-demethylation to form phenolic metabolites, which can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . These metabolic pathways are crucial for the detoxification and elimination of Methoxy(benzene-d5) from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Methoxy(benzene-d5) is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with various transporters and binding proteins, which facilitate its uptake and distribution. For instance, Methoxy(benzene-d5) can bind to albumin in the bloodstream, enhancing its solubility and transport to different tissues . Within cells, the compound can accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, due to its hydrophobic nature .

Subcellular Localization

The subcellular localization of Methoxy(benzene-d5) is influenced by its chemical properties and interactions with cellular components. The compound is primarily localized in the cytoplasm and cell membranes, where it can interact with various proteins and lipids. Methoxy(benzene-d5) can also be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations can affect the activity and function of Methoxy(benzene-d5), influencing its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(benzene-d5) can be synthesized through the Williamson ether synthesis. In this method, sodium phenoxide (C6D5ONa) is reacted with a methyl halide (CH3X) to yield Methoxy(benzene-d5) (C6D5OCH3). The reaction is typically carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of Methoxy(benzene-d5) follows similar synthetic routes but on a larger scale. The process involves the use of deuterated benzene (C6D6) as a starting material, which is first converted to sodium phenoxide (C6D5ONa) and then methylated using methyl chloride (CH3Cl) or dimethyl sulfate ((CH3O)2SO2). The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methoxy(benzene-d5) undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The methoxy group is an electron-donating group, making the benzene ring more reactive towards electrophiles. Common EAS reactions include nitration, halogenation, and sulfonation.

    Oxidation: Methoxy(benzene-d5) can be oxidized to form phenol derivatives.

    Reduction: The methoxy group can be reduced under specific conditions to yield benzene derivatives.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

    Halogenation: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Nitration: Produces nitroanisole derivatives.

    Halogenation: Produces halogenated anisole derivatives.

    Oxidation: Produces phenol derivatives.

    Reduction: Produces benzene derivatives.

Scientific Research Applications

Methoxy(benzene-d5) is widely used in scientific research due to its deuterium labeling. Some key applications include:

    NMR Spectroscopy: Used as a solvent and internal standard in NMR spectroscopy to study molecular structures and dynamics.

    Isotope Labeling: Used in metabolic studies to trace the pathways of organic compounds in biological systems.

    Pharmaceutical Research: Employed in the synthesis of deuterated drugs to improve metabolic stability and reduce drug-drug interactions.

    Environmental Research: Used to study the degradation pathways of organic pollutants.

Comparison with Similar Compounds

Methoxy(benzene-d5) can be compared with other deuterated aromatic compounds such as:

    Benzene-d6 (C6D6): Used as a solvent in NMR spectroscopy.

    Toluene-d8 (C6D5CD3): Used in NMR spectroscopy and as a deuterated solvent.

    Ethylbenzene-d10 (C6D5CD2CD3): Used in NMR spectroscopy and isotope labeling studies.

Uniqueness: Methoxy(benzene-d5) is unique due to the presence of both a methoxy group and deuterium atoms, making it particularly useful in studies where both electronic effects and isotope labeling are important. Its electron-donating methoxy group enhances reactivity in electrophilic aromatic substitution reactions, while the deuterium atoms provide distinct NMR signals for detailed structural analysis.

Properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c1-8-7-5-3-2-4-6-7/h2-6H,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOXTESZEPMUJZ-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480547
Record name Methoxy(benzene-d5)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50629-14-6
Record name Methoxy(benzene-d5)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 50629-14-6
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Synthesis routes and methods I

Procedure details

The treatment of anisole with propionic acid, sodium or potassium hydroxide, water and other phase transfer agents such as tetra-t-butylammonium sulfate, tetraethylphosphonium chloride, diethyldi-t-butylphosphonium sulfate, etc., in an electrochemical cell utilizing platinum anodes and stainless steel or graphite cathodes and utilizing electrical energy within the range hereinbefore set forth may produce similar results in the conversion of anisole to propoxyanisole.
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Synthesis routes and methods II

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Synthesis routes and methods III

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In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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Synthesis routes and methods IV

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In some embodiments, the crystalline Form A has an X-Ray powder diffraction (XRPD) pattern substantially the same as shown in FIG. 1. In some embodiments, the crystalline Form A has an X-ray powder diffraction (XRPD) pattern with characteristic peaks at 5.7±0.1° 2-Theta, 13.6±0.1° 2-Theta, 16.1±0.1° 2-Theta, 18.9±0.1° 2-Theta, 21.3±0.1° 2-Theta, and 21.6±0.1° 2-Theta. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 40° C. and 75% RH for at least a week. In some embodiments, the crystalline Form A has substantially the same X-ray powder diffraction (XRPD) pattern post storage at 25° C. and 97% RH for at least a week. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum substantially similar to the one set forth in FIG. 2. In some embodiments, the crystalline Form A has an Infrared (IR) spectrum weak peaks at about 1584 cm−1, about 1240 cm−1, about 1147 cm−1, about 1134 cm−1, about 1099 cm−1, and about 1067 cm−1. In some embodiments, the crystalline Form A has a melting temperature of about 155-156° C. In some embodiments, the crystalline Form A has a DSC thermogram substantially similar to the one set forth in FIG. 3. In some embodiments, the crystalline Form A has a thermo-gravimetric analysis (TGA) thermogram substantially similar to the one set forth in FIG. 4. In some embodiments, the crystalline Form A has a DSC thermogram with an endotherm having an onset at about 154° C. and a peak at about 157° C. and an exotherm at about 159° C. In some embodiments, the crystalline Form A is non-hygroscopic. In some embodiments, the crystalline Form A has an observed aqueous solubility of about 0.013 mg/mL at about pH 8. In some embodiments, the crystalline Form A that is characterized as having properties (a), (b), (c), (d), (e), (f), (g), (h), (i), (j), and (k). In some embodiments, the crystalline Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, the crystalline Form A was obtained from a methanol/water mixture. In some embodiments, the crystalline Form A is unsolvated. In some embodiments, the crystalline Form A is anhydrous.
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Synthesis routes and methods V

Procedure details

In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, a methanol/water mixture or an acetone/heptane mixture. In some embodiments, Form A was obtained from ethyl acetate, isopropyl acetate, tetrahydrofuran, methyl isobutyl ketone (MIBK), methyl ethyl ketone (MEK), nitromethane, methanol, ethanol, acetonitrile, dioxane, methyl tert-butyl ether (MTBE), anisole, acetone, heptanes, or an acetone/heptane mixture.
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